Indium(III) acetate hydrate
Overview
Description
Indium(III) acetate hydrate is a chemical compound with the formula (CH₃CO₂)₃In·xH₂O. It is a white crystalline solid that is soluble in water, acetic acid, and mineral acids. This compound is used in various applications, including as a precursor for indium-containing materials and as a catalyst in organic synthesis .
Mechanism of Action
Target of Action
Indium(III) acetate hydrate is a versatile compound that has been used in a wide range of biological and medical applications . The primary targets of this compound can vary depending on the specific application, but it is often used in reactions involving organic iodides and electron-deficient alkenes .
Mode of Action
The specific mechanism of action of this compound can vary depending on the type of reaction it is involved in. For instance, it is used as a catalyst in the intermolecular radical addition of organic iodides to electron-deficient alkenes . In this context, the compound facilitates the addition reaction, leading to the formation of new carbon-carbon bonds.
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on its specific application. For instance, in the context of its antimicrobial activity, it can disrupt essential biochemical processes in bacteria, leading to their death . .
Pharmacokinetics
It is known that the compound is water-soluble , which could influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action can vary widely depending on its specific application. For instance, in the context of its use as a catalyst, it facilitates the formation of new carbon-carbon bonds . In the context of its antimicrobial activity, it can lead to the death of bacteria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to decompose to indium oxide upon heating . Therefore, temperature could be a key environmental factor influencing its stability and efficacy. Additionally, the compound’s water solubility could influence its action in aqueous environments.
Biochemical Analysis
Biochemical Properties
Indium(III) acetate hydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the primary ligand used for the synthesis of the this compound .
Cellular Effects
It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact nature of these interactions and effects is dependent on the specific biochemical context in which the this compound is used.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indium(III) acetate hydrate can be synthesized by reacting indium metal or triethylindium with acetic acid. The reaction typically involves dissolving indium in acetic acid, followed by crystallization to obtain the hydrate form .
Industrial Production Methods: In industrial settings, this compound is produced by reacting indium metal with acetic acid under controlled conditions. The reaction is carried out in a reactor, and the product is purified through crystallization and filtration processes .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form indium oxide.
Reduction: It can be reduced to indium metal using reducing agents such as hydrogen gas.
Substitution: this compound can participate in substitution reactions with other carboxylic acids to form different indium carboxylates.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Carboxylic acids such as propionic acid under mild conditions.
Major Products Formed:
Oxidation: Indium oxide.
Reduction: Indium metal.
Substitution: Indium carboxylates.
Scientific Research Applications
Indium(III) acetate hydrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Indium(III) chloride: Another indium compound used in similar applications, but with different solubility and reactivity properties.
Indium(III) nitrate hydrate: Used as a precursor for indium oxide thin films, similar to indium(III) acetate hydrate.
Indium(III) acetylacetonate: Employed in the preparation of indium-containing materials, but with different ligand properties.
Uniqueness: this compound is unique due to its high solubility in water and acetic acid, making it a versatile precursor for various indium-containing compounds. Its ability to act as a catalyst in organic synthesis and its applications in bioimaging and radiopharmaceuticals further highlight its distinct properties .
Properties
IUPAC Name |
diacetyloxyindiganyl acetate;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.In.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2/q;;;+3;/p-3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQICIVBFTIHIQQ-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[In](OC(=O)C)OC(=O)C.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11InO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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